N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea
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Overview
Description
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of triazole derivatives
Mechanism of Action
Target of action
1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of action
The mode of action of 1,2,4-triazole-containing compounds is often through interactions with biological receptors. For example, the anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Biochemical pathways
1,2,4-triazoles have been found to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
Nitrogen-containing heterocycles like 1,2,4-triazoles have a significant effect on the process of discovering new structures for pharmaceutical applications .
Action environment
Nitrogen-containing heterocycles like 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities.
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzylamine: A precursor in the synthesis of the target compound.
2,6-dimethylphenyl isocyanate: Another precursor used in the synthesis.
Uniqueness
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the triazole ring and the urea moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-[[2-chloro-6-(1,2,4-triazol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-5-3-6-13(2)17(12)23-18(25)21-9-14-15(19)7-4-8-16(14)24-11-20-10-22-24/h3-8,10-11H,9H2,1-2H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBNEIIYRWCEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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